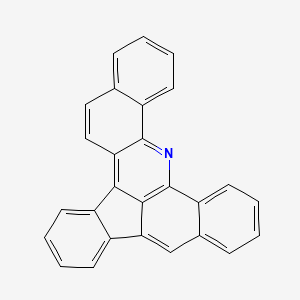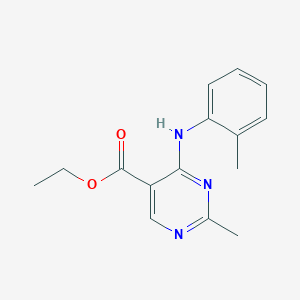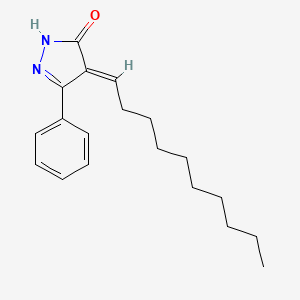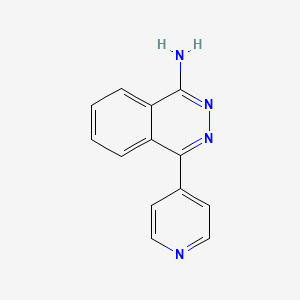
4-(Pyridin-4-yl)phthalazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-4-yl)phthalazin-1-amine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an anticancer agent. The structure of this compound consists of a phthalazine ring fused with a pyridine ring, making it a unique and versatile molecule for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)phthalazin-1-amine typically involves the reaction of phthalic anhydride with 4-aminopyridine under specific conditions. One common method includes the fusion of phthalic anhydride with 4-aminopyridine in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the phthalazin-1-amine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyridin-4-yl)phthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of phthalazinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Pyridin-4-yl)phthalazin-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Pyridin-4-yl)phthalazin-1-amine involves the inhibition of VEGF receptor tyrosine kinases. By binding to these receptors, the compound prevents the activation of signaling pathways that promote angiogenesis, thereby inhibiting the growth and metastasis of tumors. Additionally, the compound may interact with other molecular targets such as platelet-derived growth factor (PDGF) receptors and c-KIT, further contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vatalanib: A well-known VEGF receptor inhibitor with a similar structure and mechanism of action.
Uniqueness
4-(Pyridin-4-yl)phthalazin-1-amine stands out due to its unique combination of a phthalazine and pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for therapeutic applications .
Eigenschaften
CAS-Nummer |
139328-94-2 |
|---|---|
Molekularformel |
C13H10N4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-pyridin-4-ylphthalazin-1-amine |
InChI |
InChI=1S/C13H10N4/c14-13-11-4-2-1-3-10(11)12(16-17-13)9-5-7-15-8-6-9/h1-8H,(H2,14,17) |
InChI-Schlüssel |
SAKLLKZAPAPVDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2N)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


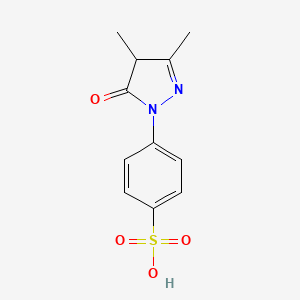
![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
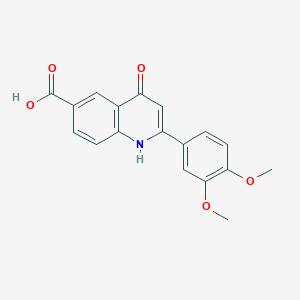
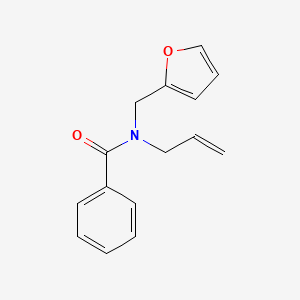

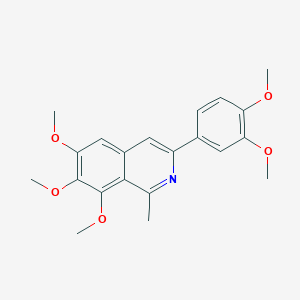

![N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide](/img/structure/B12903409.png)
